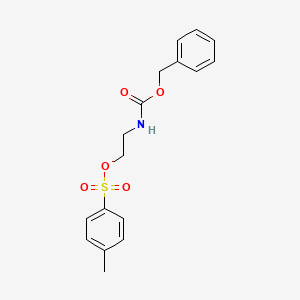

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C17H19NO5S. It is commonly used as a reagent and intermediate in organic synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group and a tosyl group, making it valuable in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(benzyloxycarbonylamino)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed via hydrogenolysis to yield a free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrogenolysis: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: The major products are substituted ethyl derivatives, depending on the nucleophile used.

Hydrogenolysis: The major product is the free amine after the removal of the benzyloxycarbonyl group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

The mechanism of action is primarily through the induction of apoptosis, which is facilitated by the activation of caspase pathways. This apoptosis-inducing property is crucial for developing new cancer therapies.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial applications. Its derivatives have been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is attributed to the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamide antibiotics.

Mechanistic Studies

Mechanistic studies have been conducted to understand how this compound interacts at the molecular level, particularly regarding enzyme inhibition.

Carbonic Anhydrase Inhibition

Research indicates that certain derivatives of this compound can inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The selectivity for carbonic anhydrase IX over other isoforms makes it a target for anticancer drug development.

- IC50 Values :

- Carbonic Anhydrase IX: IC50 = 10.93–25.06 nM

- Carbonic Anhydrase II: IC50 = 1.55–3.92 μM

These findings suggest that compounds like this compound could be developed into selective inhibitors for therapeutic applications against cancer .

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential use in treating persistent infections caused by biofilm-forming bacteria .

Anticancer Research

In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells, indicating a robust apoptotic response .

Wirkmechanismus

The mechanism of action of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate involves its role as a protecting group and a leaving group in chemical reactions. The benzyloxycarbonyl group protects amines from unwanted reactions, while the tosyl group facilitates nucleophilic substitution by acting as a good leaving group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar structure but lacks the amino group.

2-(2-(Benzyloxycarbonylamino)ethoxy)ethyl 4-methylbenzenesulfonate: Contains an additional ethoxy group, increasing its hydrophilicity.

Uniqueness

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate is unique due to its dual functionality as both a protecting group and a leaving group. This dual functionality makes it highly versatile in organic synthesis, particularly in peptide chemistry and the modification of biomolecules .

Biologische Aktivität

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate, also known as Cbz-amino-PEG2-Tos, is a sulfonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate

- Molecular Formula : C19H23NO6S

- Molecular Weight : 393.5 g/mol

- CAS Number : 144208-62-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a prodrug, where the benzyloxycarbonyl (Cbz) group enhances solubility and stability, allowing for better cellular uptake. Upon entering the cell, the Cbz group can be cleaved by cellular enzymes, releasing the active moiety that exerts pharmacological effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity against several pathogens and may serve as a scaffold for drug development. The following table summarizes some key findings regarding its biological activity:

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of sulfonate compounds similar to this compound exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth and suggested their potential use in treating infections caused by resistant strains .

- Drug Delivery Applications : Research into polymeric drug delivery systems has shown that sulfonate compounds can enhance the pharmacokinetic profiles of therapeutic agents. The incorporation of this compound into drug formulations has been found to improve solubility and reduce immunogenicity, thus prolonging the therapeutic effect in vivo .

Eigenschaften

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNKTPXABYMFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.